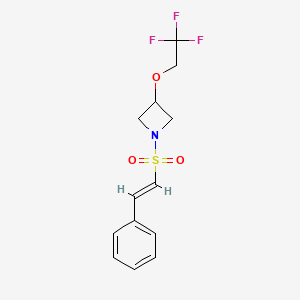

(E)-1-(styrylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

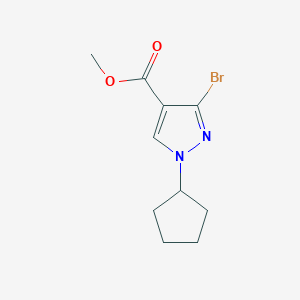

The compound is an azetidine derivative. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in the synthesis of various pharmaceuticals . The compound also contains a styrylsulfonyl group and a 2,2,2-trifluoroethoxy group. Styrylsulfonyl is a type of aromatic compound that contains a sulfonyl group, and 2,2,2-trifluoroethoxy is a type of ether that contains a trifluoromethyl group .

Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The azetidine core would be a four-membered ring with one nitrogen and three carbon atoms. The styrylsulfonyl group would likely be attached to one of the carbon atoms, and the 2,2,2-trifluoroethoxy group would be attached to another carbon atom .Chemical Reactions Analysis

Azetidines, due to their ring strain, are generally reactive molecules. They can undergo various reactions, including ring-opening reactions . The presence of the styrylsulfonyl and 2,2,2-trifluoroethoxy groups would likely influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl and ether groups) would influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications

Photothermal Conversion and Photothermal Therapy

(E)-1-(styrylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine: (abbreviated as TTM-DPA) has been investigated for its photothermal conversion capabilities. By incorporating diphenylamine (DPA) units into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, researchers have achieved remarkable photothermal conversion efficiencies. TTM-DPA derivatives exhibit strong near-infrared (NIR) absorbance, making them suitable for photothermal therapy applications. These organic radicals hold promise for future therapeutic interventions .

Polyphosphazene Elastomers with Low Glass Transition Temperatures

Polyphosphazene elastomers based on the TTM core have attracted interest in both biomedical and technological contexts. The addition of 2,2,2-trifluoroethoxy (CF3CH2O-) and nonfluorinated alkoxy groups (such as CH3CH2O-, CH3CH2CH2O-, or CH3CH2CH2CH2O-) results in elastomers with exceptionally low glass transition temperatures (ranging from -60 to -90 °C). These materials are being explored for cardiovascular and dental applications .

Electrolyte Solvent for High-Energy Density Li-ion Batteries

In the realm of energy storage, 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound closely related to our target compound, has been introduced as an electrolyte solvent for high-energy density Li-ion batteries. Its high oxidative stability, low volatility, and non-flammability make it a promising candidate for enhancing battery performance .

Drug Nanocarriers and 19F MRI Contrast Agents

Fluorinated hyperbranched polyether copolymers, inspired by the trifluoroethoxy side groups, have been designed and synthesized. These copolymers serve dual purposes: as drug nanocarriers and 19F MRI contrast agents. Their tunable composition and architecture allow for efficient nanoparticle formation, drug loading, and imaging applications .

Hydrolytically Stable Alternatives to Heteroaryl Chlorides

The trifluoroethoxy moiety has been explored as a hydrolytically stable alternative to heteroaryl chlorides. Researchers have investigated 2,2,2-trifluoroethoxy aromatic heterocycles, which exhibit excellent stability under hydrolytic conditions. These compounds find relevance in synthetic chemistry and materials science .

Controlling Intramolecular Charge Transfer in Donor–Acceptor Molecules

TTM-DPA derivatives provide insights into donor engineering. By varying the number and position of DPA units, researchers can fine-tune intramolecular charge transfer (ICT) interactions in donor–acceptor (D–A) molecules. This knowledge contributes to the design of novel functional materials for optoelectronics and beyond .

properties

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3S/c14-13(15,16)10-20-12-8-17(9-12)21(18,19)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQCGDHGAICEIY-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2656860.png)

![N-butyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2656866.png)

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656868.png)

![3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride](/img/structure/B2656869.png)

![3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2656870.png)

![N-(4-methylbenzyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2656873.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2656880.png)

![N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2656882.png)